molecular formula C20H15FN6O B2398560 N-benzyl-2-(4-fluorophenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide CAS No. 1396758-41-0

N-benzyl-2-(4-fluorophenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide

Cat. No. B2398560
CAS RN: 1396758-41-0
M. Wt: 374.379
InChI Key: OUOKGXWACZIFLY-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-fluorophenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide, also known as BFPC, is a tetrazole-based compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a small molecule inhibitor that has shown promising results in various studies related to biological and physiological processes.

Scientific Research Applications

Tetrazole derivatives, including compounds similar to N-benzyl-2-(4-fluorophenyl)-N-(pyridin-2-yl)-2H-tetrazole-5-carboxamide, have been widely explored for their potential in various scientific research applications. These compounds are particularly notable for their application in medicinal chemistry, where they serve as key components in the development of new therapeutic agents due to their unique structural and chemical properties.

Applications in Medicinal Chemistry

  • Development of PARP Inhibitors

    Compounds with structural similarities to this compound have been instrumental in the optimization of benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors. For example, the development of highly potent and efficacious inhibitors like A-966492 demonstrates the critical role these compounds play in enhancing enzyme potency and cellular activity, particularly for cancer treatment (Penning et al., 2010).

  • Antiallergic Agents

    Tetrazole derivatives have shown significant antiallergic activity. In research focused on N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, compounds were found to possess potent antiallergic properties in the rat passive cutaneous anaphylaxis assay, indicating their potential as clinically useful antiallergic agents (Honma et al., 1983).

Applications in Antimicrobial Research

  • GyrB Inhibitors Against Mycobacterium tuberculosis: Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, similar in structural complexity to the target compound, were evaluated for their activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase. Such studies underscore the role of tetrazole derivatives in developing novel treatments for tuberculosis (Jeankumar et al., 2013).

properties

IUPAC Name

N-benzyl-2-(4-fluorophenyl)-N-pyridin-2-yltetrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN6O/c21-16-9-11-17(12-10-16)27-24-19(23-25-27)20(28)26(18-8-4-5-13-22-18)14-15-6-2-1-3-7-15/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOKGXWACZIFLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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